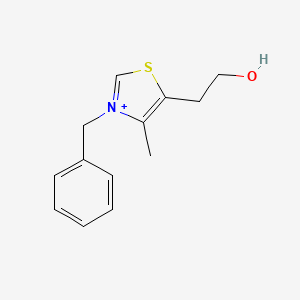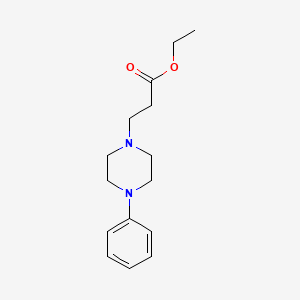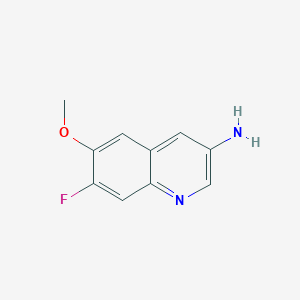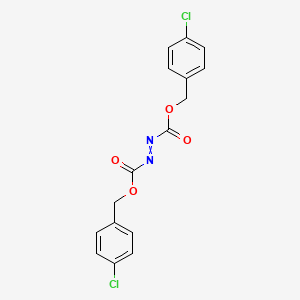
Di-p-chlorobenzyl Azodicarboxylate(DCAD)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-p-chlorobenzyl Azodicarboxylate(DCAD) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
准备方法
The synthesis of Di-p-chlorobenzyl Azodicarboxylate(DCAD) typically involves the reaction of diazene-1,2-dicarboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
化学反应分析
Di-p-chlorobenzyl Azodicarboxylate(DCAD) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Di-p-chlorobenzyl Azodicarboxylate(DCAD) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Di-p-chlorobenzyl Azodicarboxylate(DCAD) involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it replaces one or more functional groups in a molecule. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
相似化合物的比较
Di-p-chlorobenzyl Azodicarboxylate(DCAD) can be compared with other similar compounds such as:
Diazenedicarboxylic acid, bis(1-methylethyl) ester: This compound has similar properties but different substituents.
1-Diazene-1,2-dicarboxylic acid, 1,2-bis(phenylmethyl) ester: Another similar compound with different substituents.
Azobenzene-4,4’-dicarboxylic acid: This compound has a similar diazene structure but different functional groups.
The uniqueness of Di-p-chlorobenzyl Azodicarboxylate(DCAD) lies in its specific substituents, which give it distinct chemical and physical properties.
属性
分子式 |
C16H12Cl2N2O4 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI 键 |
UIFGGABIJBWRMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



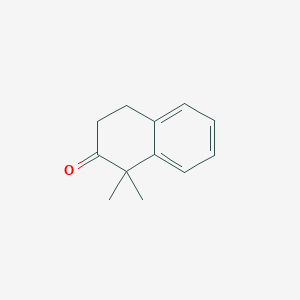
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine](/img/structure/B8813092.png)
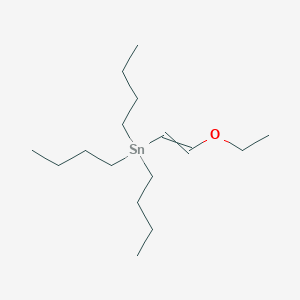
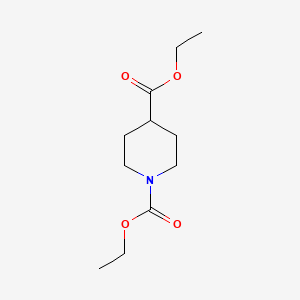

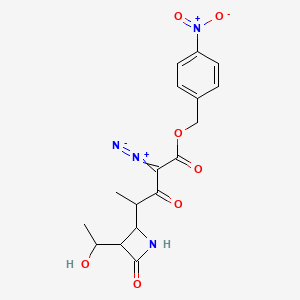
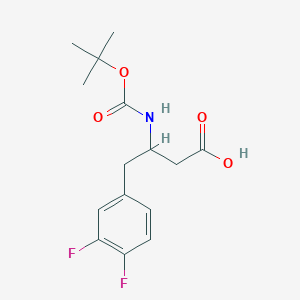

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8813138.png)
